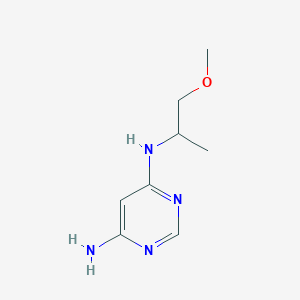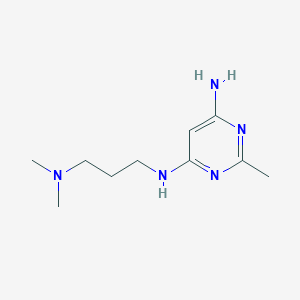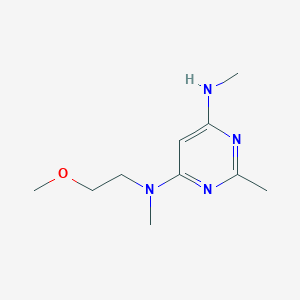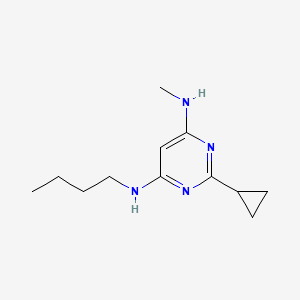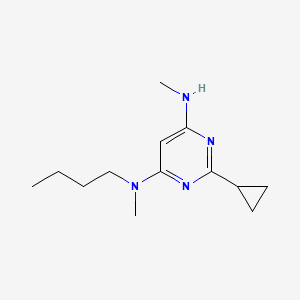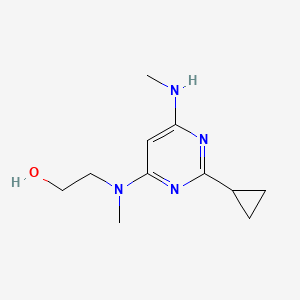
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For “2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol”, it is known that it is a solid and has a molecular weight of 263.34 .科学的研究の応用
Hybrid Catalysts in Synthesis
The compound plays a crucial role in the development of pyranopyrimidine scaffolds, which are pivotal in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for the synthesis of substituted pyrimidine derivatives, demonstrating the compound's significance in facilitating the development of lead molecules through a variety of synthetic pathways (Parmar, Vala, & Patel, 2023).
Chemical Analysis and Toxicants in Food
The compound is instrumental in understanding the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a processing-related food toxicant. Insights into the coordinated contributions of lipid oxidation and Maillard reaction to the production and elimination of PhIP emphasize the compound's utility in food chemistry and safety analysis (Zamora & Hidalgo, 2015).
Advances in Pyrimidine Chemistry
Research on pyrimidines, including 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol, has shown significant anti-inflammatory effects. This highlights the compound's potential in the development of new anti-inflammatory agents with minimized toxicity, underscoring its therapeutic potential (Rashid et al., 2021).
Ectoine Biosynthesis in Halotolerant Methanotrophs
The study of ectoine biosynthesis genes in halotolerant methanotrophs provides insights into genetic and enzymatic aspects, showcasing the compound's relevance in microbial adaptation to saline environments. This research paves the way for utilizing halotolerant microorganisms in biotechnological applications (Reshetnikov et al., 2011).
Neurotoxin BMAA and Cyanobacteria
The investigation of neurotoxic amino acids like BMAA and its structural isomers in cyanobacteria and food supplements derived from them demonstrates the compound's utility in assessing potential neurotoxic risks associated with cyanobacteria-based products. This is crucial for ensuring the safety of dietary supplements (Manolidi et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-[[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-12-9-7-10(15(2)5-6-16)14-11(13-9)8-3-4-8/h7-8,16H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUQSBCIQSXBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







